molecular formula C10H11N5O B6638820 N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide

Cat. No. B6638820
M. Wt: 217.23 g/mol
InChI Key: YVLBVWACJMMCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of tetrazole-based compounds, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In oncology, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide for lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to handle and administer. This compound is also relatively stable under normal lab conditions, which makes it suitable for long-term experiments. However, one of the limitations of this compound is its relatively low potency compared to other compounds, which may require higher concentrations to achieve the desired effect. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide. One area of interest is the development of more potent analogs of this compound, which may have improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance its therapeutic efficacy. Overall, the research on this compound holds promise for the development of novel therapies for various diseases.

Synthesis Methods

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide can be synthesized using a simple two-step procedure, which involves the reaction of 3-methylbenzoyl chloride with sodium azide to form the intermediate 3-methylbenzoyl azide, followed by the reaction of the intermediate with acetic acid to produce this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising anticancer agent. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-3-2-4-8(5-7)11-10(16)6-9-12-14-15-13-9/h2-5H,6H2,1H3,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLBVWACJMMCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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